Taxusin vs. Verapamil: Superior Enhancement of Vincristine Accumulation in MDR 2780AD Ovarian Cancer Cells
In multidrug-resistant human ovarian cancer 2780AD cells that overexpress P-glycoprotein (P-gp), Taxusin demonstrated a 1.5-fold greater enhancement of intracellular vincristine (VCR) accumulation compared to an equivalent concentration of the classical P-gp inhibitor verapamil . This indicates that Taxusin is a more efficient chemosensitizer in this specific MDR model, functioning as an MDR-reversal agent rather than a cytotoxic payload.
| Evidence Dimension | Relative Vincristine (VCR) Accumulation Enhancement |
|---|---|
| Target Compound Data | Activity of Taxusin |
| Comparator Or Baseline | Activity of Verapamil (Baseline = 1.0) |
| Quantified Difference | Taxusin activity ≈ 1.5× that of Verapamil |
| Conditions | In vitro assay using multidrug-resistant human ovarian cancer 2780AD cells. |
Why This Matters
This quantitative advantage identifies Taxusin as a superior tool compound for investigating MDR reversal mechanisms or screening new efflux pump inhibitors, especially in contexts where verapamil's calcium channel blocking activity is a confounding factor.
